molecular formula Br(CH2)2Br<br>C2H4Br2<br>C2H4Br2 B042909 1,2-Dibromoethane CAS No. 106-93-4

1,2-Dibromoethane

Cat. No. B042909
CAS RN: 106-93-4
M. Wt: 187.86 g/mol
InChI Key: PAAZPARNPHGIKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-dibromoethane involves several methods, including the bromination of metalated haloarenes through lithium, zinc transmetalation, resulting in improved yields of 1,2-dibromoarenes. Another approach involves the preparation of 2,2-difunctional 1,1-dibromocyclopropanes, showcasing the versatility and range of synthetic methods for producing dibromo compounds with varying functionalities (Karsten Menzel et al., 2006) (M. Baird et al., 2007).

Molecular Structure Analysis

The molecular structure of 1,2-dibromoethane has been extensively studied, revealing details about its conformations and geometric parameters. Investigations have shown that it exists as a mixture of anti and gauche rotamers, with distances and angles determined by electron diffraction. These studies provide insight into the stable configurations and structural nuances of dibromoethane (H. Thomassen et al., 1992).

Chemical Reactions and Properties

1,2-Dibromoethane undergoes various chemical reactions, including interactions with glutathione and DNA to form significant adducts. These reactions highlight its reactivity and potential biological impacts. Furthermore, its degradation mechanisms involve interactions with enzymes and potential for environmental persistence, emphasizing the importance of understanding its chemical behavior (N. Koga et al., 1986) (D. L. Hill et al., 1978).

Physical Properties Analysis

The physical properties of 1,2-dibromoethane, such as phase transitions and thermal stabilities, are critical for its practical applications and handling. Dilatometric investigations have provided valuable information on its phase transition characteristics, showing no thermal hysteresis but significant superheating and supercooling effects (P. G. Meerman, 2010).

Chemical Properties Analysis

The chemical properties of 1,2-dibromoethane, including its reactivity with various substrates and its behavior under different conditions, are essential for understanding its applications and environmental impact. Studies on its reductive degradation and reaction mechanisms with polyunsaturated fatty acids provide insights into its potential as an environmental contaminant and its pathways of interaction in biological systems (S. N. Guha et al., 1993).

Scientific Research Applications

  • Kinetic Energy and Angular Distributions Study : It's used for studying the kinetic energy releases and angular distributions of fragment ions in a femtosecond laser field (Wu et al., 2014).

  • Heat Capacity and Dipole Moment Research : Research has explored its use in studying gas heat capacity, entropy, and dipole moment of gaseous molecules (Gwinn & Pitzer, 1948).

  • Conformational Equilibria Analysis : Studies include investigating the pressure and temperature dependences of its conformational equilibria (Nomura et al., 1984).

  • Toxicity and Genetic Research : It is used to study its genetic toxicity, using in vitro tests and microarray analysis, due to its use as a soil fumigant, gasoline additive, and industrial solvent (Kim et al., 2006).

  • Pyrolysis and Gas-Phase Eliminations : Its pyrolysis at high temperatures produces useful compounds in gas-phase eliminations from alkyl halides (Good & Maccoll, 1971).

  • Carcinogenicity Studies : Research has explored how it binds to proteins, RNA, and DNA in major tissues of rats, particularly in the liver and kidneys, due to its carcinogenic properties (Hill et al., 1978).

  • Bioactivation and DNA Binding Studies : It is more reactive than 1,2-dichloroethane in rat and mouse organs and can be bioactivated to forms capable of binding to DNA and polynucleotides (Arfellini et al., 2004).

  • Environmental and Agricultural Impact : Studies include its use as an insecticide, fungicide, and gasoline additive, focusing on its mutagenicity towards bacteria and carcinogenicity towards rats and mice (van Bladeren et al., 1981).

  • Promoter Activity in Carcinogenicity : Its role as a promoter in carcinogenic activity in rat liver has been studied (Milks et al., 1982).

  • Aerobic Mineralization Research : There's research on enriching bacterial cultures capable of aerobic mineralization of 1,2-dibromoethane, especially in environmental contexts (Freitas dos Santos et al., 1996).

Safety And Hazards

1,2-Dibromoethane is a known carcinogen . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is toxic if swallowed or in contact with skin . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,2-dibromoethane
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InChI

InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2
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InChI Key

PAAZPARNPHGIKF-UHFFFAOYSA-N
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Canonical SMILES

C(CBr)Br
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Molecular Formula

C2H4Br2, Array
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DSSTOX Substance ID

DTXSID3020415
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Molecular Weight

187.86 g/mol
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Physical Description

Ethylene dibromide appears as a clear colorless liquid with a sweetish odor. Density 18.1 lb /gal. Slightly soluble in water. Soluble in most organic solvents and thinners. Noncombustible. Very toxic by inhalation, skin absorption or ingestion. Used as a solvent, scavenger for lead in gasoline, grain fumigant and in the manufacture of other chemicals., Liquid, Colorless liquid or solid (below 50 degrees F) with a sweet odor. [fumigant] [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO LIGHT., Colorless liquid or solid (below 50 °F) with a sweet odor., Colorless liquid or solid (below 50 °F) with a sweet odor. [fumigant]
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Boiling Point

268 to 270 °F at 760 mmHg (NTP, 1992), 131.3 °C, 131 °C, 268 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 4,310 mg/L at 30 °C, In water, 3.91X10+3 mg/L at 25 °C, Soluble in about 250 parts water, Soluble in diethyl ether, ethanol and most organic solvents. Miscible with non-alkaline organic liquids, For more Solubility (Complete) data for Ethylene dibromide (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.34 (poor), 0.4%
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Density

2.18 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.16832 g/cu cm at 25 °C, Relative density (water = 1): 2.2, 2.17
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Vapor Density

6.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.48 (Air = 1), Relative vapor density (air = 1): 6.5, 6.48
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Vapor Pressure

11 mmHg at 68 °F ; 17.4 mmHg at 86 °F (NTP, 1992), 11.2 [mmHg], 11.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.5, 12 mmHg, 11 mmHg (@ 77 °F)
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Product Name

1,2-Dibromoethane

Color/Form

Heavy liquid, Colorless liquid or solid (below 50 degrees F)

CAS RN

106-93-4
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Record name Ethylene dibromide
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Record name ETHYLENE DIBROMIDE
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Record name ETHYLENE DIBROMIDE (1,2-DIBROMOETHANE)
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Record name Ethane, 1,2-dibromo-
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URL https://www.cdc.gov/niosh-rtecs/KH8D8678.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

49.9 °F (NTP, 1992), 9.8 °C, 10 °C, 50 °F
Record name ETHYLENE DIBROMIDE
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Record name Ethylene dibromide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/536
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLENE DIBROMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0045
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENE DIBROMIDE (1,2-DIBROMOETHANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/48
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethylene dibromide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0270.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24,400
Citations
JE Huff - Environmental Health Perspectives, 1983 - ehp.niehs.nih.gov
1, 2-Dibromoethane (ethylene dibromide, EDB, ethylene bromide, CAS No. 106-93-4), a colorless volatile liquid, enjoys considerable use as a lead scavenger in leaded gasolines and …
Number of citations: 40 ehp.niehs.nih.gov
ULF Rannug - Mutation Research/Reviews in Genetic Toxicology, 1980 - Elsevier
The structural analogues 1, 2< tibromoethane(1, 2-DBE, ethylene dibromide) and 1, 2-dichloroethane(1, 2-DCE, ethylene dichloride) are two chemicals whose production and use are …
Number of citations: 152 www.sciencedirect.com
GJ Poelarends, JET van Hylckama Vlieg… - Journal of …, 1999 - Am Soc Microbiol
The newly isolated bacterial strain GP1 can utilize 1,2-dibromoethane as the sole carbon and energy source. On the basis of 16S rRNA gene sequence analysis, the organism was …
Number of citations: 122 journals.asm.org
SM Steinberg, JJ Pignatello… - Environmental Science & …, 1987 - ACS Publications
The soil fumigant 1, 2-dibromoethane (EDB) was found in agricultural topsoils up to 19 years after its last known application. This residual EDB was highly resistant to both mobilization (…
Number of citations: 710 pubs.acs.org
R Yu, HS Peethambaram, RW Falta… - Applied and …, 2013 - Am Soc Microbiol
2-Dichloroethane (1,2-DCA) and 1,2-dibromoethane (ethylene dibromide [EDB]) contaminate groundwater at many hazardous waste sites. The objectives of this study were to measure …
Number of citations: 41 journals.asm.org
JE Barbash, M Reinhard - Environmental science & technology, 1989 - ACS Publications
^ 1h>^ HS-> and^ hpOi2-are 27, 22±2, and 32 kcal/mol, respectively. The respective f? aapp values for EDB were found to be 26, 20±1, and 29 kcal/mol. Pseudo-first-order rate …
Number of citations: 124 pubs.acs.org
RK Sreeruttun, P Ramasami - Physics and Chemistry of Liquids, 2006 - Taylor & Francis
Experimental and theoretical methods have been used to study the energy difference between the gauche and the trans conformational isomers of 1,2-dihaloethanes (XCH 2 CH 2 X, X …
Number of citations: 23 www.tandfonline.com
GJ Poelarends, LA Kulakov, MJ Larkin… - Journal of …, 2000 - Am Soc Microbiol
The haloalkane-degrading bacteria Rhodococcus rhodochrous NCIMB13064, Pseudomonas pavonaceae 170, and Mycobacterium sp. strain GP1 share a highly conserved haloalkane …
Number of citations: 127 journals.asm.org
L Liu, AE Pegg, KM Williams, FP Guengerich - Journal of Biological …, 2002 - ASBMB
The presence of the DNA repair proteinO 6 -alkylguanine-DNA alkyltransferase (AGT) paradoxically increases the mutagenicity and cytotoxicity of 1,2-dibromoethane (DBE) in …
Number of citations: 68 www.jbc.org
G Arfellini, S Bartoli, A Colacci, M Mazzullo… - Journal of cancer …, 1984 - Springer
The comparative interaction of equimolar amounts of 1,2-dichloroethane and 1,2-dibromoethane with rat and mouse nucleic acids was studied in both in vivo (liver, lung, kidney and …
Number of citations: 47 link.springer.com

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